- Process for preparing optically active 2-oxoimidazolidine-4-carboxylic acid derivatives, European Patent Organization, , ,
Cas no 89371-37-9 (Imidapril)

Imidapril structure
Nome del prodotto:Imidapril
Imidapril Proprietà chimiche e fisiche
Nomi e identificatori
-
- Imidapril
- (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-1-methyl-2-oxoimidazoline-4-carboxylic acid
- Imidapril Hydrochloride
- (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- Imidapril HCl
- (4S)-1-methyl-3-{(2S)-2-[N-(1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid
- (4S)-3-<(2S)-2-<N-<(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl>amino>propionyl>-1-methyl-2-oxoimidazolidine-4-carboxylic Acid
- Hipertene (TN)
- Imidapril (INN)
- Imidapril [BAN:INN]
- Imidaprilum
- (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylic acid (ACI)
- 4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-, [4S-[3[R*(R*)],4R*]]- (ZCI)
- NS00007217
- (4S)-3-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- DTXCID3028217
- BDBM50020400
- NCGC00181342-03
- (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- DB11783
- AC-25844
- (4S)-3-(N-((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- Imidaprilum [INN-Latin]
- NCGC00181342-05
- NCGC00181342-01
- IMIDAPRIL [MI]
- Novaloc
- (4S)-3-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- (4S)-1-methyl-3-((2S)-2-(N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino)propionyl)-2-oxo-imidazolidine-4-carboxylic acid
- SCHEMBL34098
- GTPL6377
- HY-B1451A
- CHEMBL317094
- MFCD00923828
- AB01565810_02
- (S)-3-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- Hipertene
- IMIDAPRIL [WHO-DD]
- Tanatril (TN)
- (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl]-2-oxo-imidazolidine-4-carboxylic acid
- AKOS015967028
- CHEBI:135654
- Q1041804
- 1-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-5-carboxylic acid
- Tanapril
- UNII-BW7H1TJS22
- 1-methyl-3-(2-(N-(1-ethoxycarbonyl-3-phenylpropyl)amino)propionyl)-2-oxoimidazolidine-4-carboxylic acid
- D08068
- 89371-37-9
- C09AA16
- IMIDAPRIL [INN]
- CS-0137517
- BW7H1TJS22
- 3-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid
- DTXSID2048242
- Tanatril
- (S)-3-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- Imidaprilum (INN-Latin)
- TA 6366
- Imidapril [INN:BAN]
- Q-102511
-
- Inchi: 1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1
- Chiave InChI: KLZWOWYOHUKJIG-BPUTZDHNSA-N
- Sorrisi: C(N1C(=O)N(C)C[C@H]1C(=O)O)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 405.19000
- Massa monoisotopica: 405.19
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 10
- Complessità: 619
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.7
- Superficie polare topologica: 116A^2
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Cristalli incolori sono stati ottenuti dall'acetato di etile-n-esano
- Densità: 1.266
- Punto di fusione: 195-197°C
- Punto di ebollizione: 577ºC at 760 mmHg
- Punto di infiammabilità: 302.8ºC
- PSA: 116.25000
- LogP: 1.14290
- Rotazione specifica: D20 -71.7° (c = 0.5 in ethanol)
Imidapril Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:1759
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R22; R34
- Termine di sicurezza:8
- Gruppo di imballaggio:II
Imidapril Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-207751-10mg |
Imidapril hydrochloride, |
89371-37-9 | 10mg |
¥790.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207751-10 mg |
Imidapril hydrochloride, |
89371-37-9 | 10mg |
¥790.00 | 2023-07-10 | ||
MedChemExpress | HY-B1451A-5mg |
Imidapril |
89371-37-9 | ≥99.0% | 5mg |
¥350 | 2024-04-17 | |
MedChemExpress | HY-B1451A-10mg |
Imidapril |
89371-37-9 | ≥99.0% | 10mg |
¥560 | 2024-04-17 | |
A2B Chem LLC | AB84979-10mg |
Imidapril Hydrochloride |
89371-37-9 | 99% | 10mg |
$115.00 | 2024-04-19 | |
A2B Chem LLC | AB84979-5mg |
Imidapril Hydrochloride |
89371-37-9 | 99% | 5mg |
$85.00 | 2024-04-19 |
Imidapril Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Ethanol
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- 2-Oxoimidazolidines as antihypertensives, Japan, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Riferimento
- Studies on angiotensin converting enzyme inhibitors. V. The diastereoselective synthesis of 2-oxoimidazolidine derivativesChemical & Pharmaceutical Bulletin, 1991, 39(6), 1374-7,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- 2-Oxoimidazolidine compounds, European Patent Organization, , ,
Imidapril Raw materials
- Maleic acid
- benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate
- Imidapril tert-Butyl Ester
Imidapril Preparation Products
Imidapril Letteratura correlata
-
Angélique Lascaux,Ga?l De Leener,Luca Fusaro,Filip Topi?,Kari Rissanen,Michel Luhmer,Ivan Jabin Org. Biomol. Chem. 2016 14 738
-
Victor R. L. J. Bloemendal,Mathilde A. C. H. Janssen,Jan C. M. van Hest,Floris P. J. T. Rutjes React. Chem. Eng. 2020 5 1186
-
Fei Hou,Xi-Cun Wang,Zheng-Jun Quan Org. Biomol. Chem. 2018 16 9472
-
Anchal Singh,Mingze Gao,Michael W. Beck RSC Med. Chem. 2021 12 1142
-
Alessandra Sivo,Renan de Souza Galaverna,Gustavo Rodrigues Gomes,Julio Cezar Pastre,Gianvito Vilé React. Chem. Eng. 2021 6 756
89371-37-9 (Imidapril) Prodotti correlati
- 89371-38-0(Imidapril tert-Butyl Ester)
- 1805191-93-8(4-Bromo-3-fluoro-5-iodophenol)
- 868370-14-3(N-(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)
- 1805417-85-9(Methyl 3-(difluoromethyl)-4-iodo-5-methoxypyridine-2-acetate)
- 1261945-26-9(3-(2-Formylphenyl)picolinic acid)
- 2009545-68-8(tert-butyl N-(1-cyclopentyl-2-methyl-1-oxopropan-2-yl)carbamate)
- 951482-75-0(3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-ethoxyphenyl)urea)
- 1094736-33-0(1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid)
- 2640960-03-6(N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide)
- 122476-85-1(2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
